3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactionsKey reagents often include anthranilic acid derivatives, aldehydes, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reaction conditions is critical to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one share a similar core structure but differ in their substituents.
Pyridine Derivatives: Compounds like 4-phenylpyridine have a similar pyridine ring but lack the quinazolinone core.
Uniqueness
What sets 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one apart is its combination of the quinazolinone and pyridine moieties, which confer unique chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions .
Properties
CAS No. |
422528-13-0 |
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Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.46 |
IUPAC Name |
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H19N3O2S/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27) |
InChI Key |
QAKUVVFMPQOWLL-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
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